3-O-Methyl-d-glucose

glucose transport kinetics GLUT isoform characterization Xenopus oocyte expression system

Researchers quantifying glucose transporter activity face confounding metabolic interference with native glucose or cytotoxic stress from 2-deoxy-D-glucose. 3-O-Methyl-D-glucose (3-OMG) is neither phosphorylated by hexokinase nor metabolized, enabling isolated GLUT transport kinetic measurement. • Yields distinct Km values for GLUT1 (~21.0 mM), GLUT2 (~42.1 mM), and GLUT3 (~10.7 mM), enabling functional isoform discrimination. • Produces ~4% CEST signal vs 1% from native glucose in tumor imaging with >1 h signal stability. • Sustained ΔR1ρ signal plateau >1 h post-IV in brain, enabling quantitative cerebral transport mapping. Supplied at ≥98% purity with batch-specific COA. Long-term storage at 2-8°C.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 146-72-5
Cat. No. B087179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-d-glucose
CAS146-72-5
Synonyms3 O Methyl D Glucose
3 O Methylglucose
3-O-Methyl-D-Glucose
3-O-Methylglucose
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(C(C=O)O)C(C(CO)O)O
InChIInChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3
InChIKeyRMTFNDVZYPHUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl-D-glucose Specifications & Procurement


3-O-Methyl-D-glucose (3-OMG, CAS 146-72-5) is a D-aldohexose in which the hydroxyl hydrogen at position 3 of D-glucose is substituted by a methyl group [1]. This structural modification renders the compound non-metabolizable—it is not phosphorylated by hexokinase and thus does not enter glycolysis—while preserving its recognition and transport by facilitative glucose transporters (GLUTs) [1]. These properties establish 3-OMG as a dedicated marker for assessing glucose transport kinetics in isolated cells, tissue preparations, and in vivo systems without the confounding variables introduced by downstream metabolism [1]. The compound presents as a crystalline solid with a melting point of 158°C, a predicted boiling point of 474.2±45.0°C, a density of 1.394±0.06 g/cm³, and a pKa of 12.33±0.20 . Procurement-grade material is typically specified at ≥95% purity with recommended long-term storage at 2–8°C .

Non-metabolizable glucose transport probe – not phosphorylated by hexokinase, does not enter glycolysis
Recognized by facilitative glucose transporters (GLUT1–4) for isolated transport kinetic studies
Suitable for in vitro, ex vivo, and in vivo models requiring metabolic-free glucose transport measurement

3-O-Methyl-D-glucose vs. 2-DG and Glucose


Despite their common classification as glucose analogs, 3-O-Methyl-D-glucose, 2-deoxy-D-glucose (2-DG), and native D-glucose exhibit fundamentally divergent biological fates that preclude interchangeable use in experimental systems. Native D-glucose undergoes rapid phosphorylation and glycolytic metabolism, continuously altering intra- and extracellular concentration gradients and activating downstream signaling cascades [1]. 2-DG is phosphorylated by hexokinase but accumulates as 2-deoxy-D-glucose-6-phosphate, leading to competitive inhibition of glycolysis, ATP depletion, and cytotoxic stress [2]. In contrast, 3-OMG is neither phosphorylated nor metabolized, enabling the isolated measurement of transport kinetics without metabolic interference or cytotoxicity [1]. Furthermore, these analogs display distinct affinities across GLUT isoforms—GLUT1, GLUT2, and GLUT3 exhibit differential Km values for 3-OMG [3]—meaning that transport measurements obtained with 2-DG or glucose cannot be directly extrapolated to 3-OMG or vice versa. For applications requiring the dissociation of transport from metabolism, 3-OMG is irreplaceable.

3-O-Methyl-D-glucose
2-Deoxy-D-glucose
2-DG is phosphorylated, accumulates as 2-DG-6-P, and causes ATP depletion and cytotoxic stress – confounding transport-specific readouts.
3-O-Methyl-D-glucose
D-Glucose
Native glucose enters glycolysis, altering concentration gradients and activating signaling; transport kinetics cannot be isolated.
3-OMG GLUT affinity profile
2-DG / Glucose affinity profile
Distinct Km rank order across GLUT1–3 means transport data from 2-DG or glucose may not transfer; isoform-resolving studies require 3-OMG.

3-O-Methyl-D-glucose Differentiation Evidence


GLUT Isoform Affinity Discrimination

3-O-Methyl-D-glucose enables functional discrimination among facilitative glucose transporter isoforms through its distinct Km values across GLUT1, GLUT2, and GLUT3 [1]. In contrast, 2-deoxy-D-glucose is commonly employed as a universal transport substrate but does not provide equivalent isoform-resolving capacity in the same expression systems [1].

GLUT Isoform Affinity
Head-to-head
Km: GLUT1 ≈ 21.0 mM, GLUT2 ≈ 42.1 mM, GLUT3 ≈ 10.7 mM
Reported isoform-resolving context; supports transporter characterization
Xenopus oocyte expression system, radiolabeled uptake
glucose transport kinetics GLUT isoform characterization Xenopus oocyte expression system

Active vs. Passive Transport Quantification

In intestinal perfusion studies, 3-O-Methyl-D-glucose demonstrates an order-of-magnitude higher net absorption rate compared with 2-deoxy-D-glucose, reflecting its utility as a specific marker for active, carrier-mediated glucose transport [1]. This differential enables researchers to discriminate active transport from passive absorption within the same experimental preparation.

Active vs. Passive Transport
Head-to-head
3-OMG absorption ~325–398 μmoles/g/h vs 2-DG ~17–33 μmoles/g/h (~10–20× higher)
Reported active-transport discrimination window
In situ jejunal perfusion, Fischer 344 rats
intestinal absorption active transport passive diffusion 2-deoxyglucose

GLUT4 Intrinsic Activity Augmentation

3-O-Methyl-D-glucose (MeGlc) augments hexose transport into myotubes through a mechanism distinct from other glucose analogs: it increases GLUT4 intrinsic activity without altering plasma membrane transporter content, an effect not observed with 2-deoxy-D-glucose or native glucose in the same system [1]. This effect is isoform-selective—limited to GLUT4—and operates independently of ambient glucose concentration or de novo protein synthesis [1].

GLUT4 Activity Modulation
Head-to-head
Augments GLUT4 intrinsic activity without altering transporter content; attenuates indinavir inhibition
Reported GLUT4-specific activity context; may support insulin-independent transport studies
Myotube model, Cornish-Bowden kinetics, independent of Akt/AMPK
GLUT4 intrinsic activity insulin-independent transport myotube glucose uptake indinavir inhibition

Tumor CEST-MRI Signal Enhancement

In orthotopic mammary tumor models, orally administered 3-O-Methyl-D-glucose (3-OMG) produces substantially higher Chemical Exchange Saturation Transfer (CEST) MRI signal intensity and extended signal duration compared to native D-glucose [1]. This performance advantage enables tumor detection sensitivity comparable to the clinical gold standard FDG-PET/CT while avoiding ionizing radiation exposure [1][2].

Tumor CEST-MRI Signal
Head-to-head
~4% CEST effect (3-OMG) vs ~1% (glucose); signal stable >1 h post oral administration
Reported higher CEST signal retention in tumor models
4T1 murine mammary orthotopic model, oral administration
CEST-MRI tumor imaging glucose analog contrast agents Warburg effect

Sustained Brain CEST-MRI Signal

In normal rat brain, intravenously administered 3-O-Methyl-D-glucose produces a ΔR (spin-lattice relaxation rate change in the rotating frame) signal that peaks at approximately 15 minutes post-injection and maintains a sustained plateau for over 1 hour [1]. Doses up to 4 g/kg exhibit a linear correlation with ΔR response, enabling quantitative transport assessment [1]. In direct comparison, 3-OMG demonstrated higher chemical exchange-sensitive spin-lock sensitivity than native glucose and lower sensitivity than 2-deoxy-D-glucose in in vivo experiments, positioning it as an intermediate-sensitivity probe with favorable pharmacokinetic stability [1].

Brain CEST-MRI Kinetics
Head-to-head
Peak ΔR1ρ at ~15 min, plateau >1 h; linear dose-response up to 4 g/kg IV
Supports quantitative brain transport measurement with prolonged signal window
Rat brain 9.4T MRI, chemical exchange-sensitive spin-lock
CEST-MRI brain glucose transport ischemic stroke spin-lock imaging pharmacokinetics

Isosmolar Insulin Secretion Divergence

Under isosmolar addition conditions in perifused pancreatic islet cell aggregates, 3-O-Methyl-D-glucose stimulates insulin release more effectively than equimolar D-glucose, whereas the opposite pattern emerges when the sugars are subsequently withdrawn from the perifusion medium [1]. This bidirectional divergence confirms that the two compounds engage distinct mechanisms of secretory regulation despite sharing a common transport pathway.

Insulin Secretion Divergence
Head-to-head
3-OMG > glucose for insulin release upon isosmolar addition; glucose > 3-OMG upon sugar withdrawal
Demonstrates bidirectional divergence; may support metabolism-independent secretion pathway studies
Perifused ob/ob mouse beta cell aggregates, Ca²⁺-deficient medium
pancreatic beta cell insulin secretion isosmolar addition calcium-independent secretion

3-O-Methyl-D-glucose Application Scenarios


Isoform-Specific GLUT Kinetics

Investigators studying facilitative glucose transporter pharmacology should select 3-O-Methyl-D-glucose over 2-deoxy-D-glucose when isoform-specific Km determination is required. As established in Xenopus oocyte expression systems, 3-OMG yields distinct Km values for GLUT1 (~21.0 mM), GLUT2 (~42.1 mM), and GLUT3 (~10.7 mM), enabling functional discrimination among transporter subtypes [1]. This isoform-resolving capacity is essential for characterizing novel GLUT inhibitors or assessing transporter-specific substrate preferences in drug discovery programs.

Intestinal Active Transport Quantification

Researchers quantifying age-related changes in active intestinal glucose transport should employ 3-O-Methyl-D-glucose as the primary probe. In situ jejunal perfusion data demonstrate that 3-OMG net absorption (325–398 μmoles/g/h in young adult rats) exceeds passive 2-deoxy-D-glucose absorption (17–33 μmoles/g/h) by approximately one order of magnitude, providing a high signal-to-background ratio for detecting active transport alterations [1]. This assay design is particularly valuable for studies where 2-DG cannot differentiate active from passive uptake with sufficient resolution.

Non-Radioactive CEST-MRI Tumor Imaging

Preclinical imaging facilities seeking to replace or complement FDG-PET/CT with non-radioactive alternatives should procure 3-O-Methyl-D-glucose for CEST-MRI tumor detection protocols. In orthotopic mammary tumor models, orally administered 3-OMG produces approximately 4% CEST signal compared to 1% from native glucose, with signal stability exceeding 1 hour post-administration versus the rapid clearance of glucose signal [1]. The GLINT consortium has further validated that 3-OMG yields imaging results comparable to the FDG-PET gold standard while maintaining a favorable safety profile for translational development [2].

Cerebral Transport & Penumbra Imaging

Neuroscience laboratories investigating cerebral glucose transport dynamics or ischemic stroke pathophysiology should utilize 3-O-Methyl-D-glucose for chemical exchange-sensitive spin-lock (CESL) MRI studies. The compound produces a sustained ΔR signal plateau lasting >1 hour post-IV administration in rat brain, with linear dose-response up to 4 g/kg enabling quantitative transport measurement [1]. This sustained signal window is critical for mapping the spatiotemporal evolution of the ischemic penumbra—a task where rapidly metabolized probes fail due to signal instability [1].

Application
Selection Property
Validation Focus
GLUT isoform kinetic studies
Non-metabolizable transport substrate
Isoform-resolving Km determination across GLUT1–3
Intestinal active transport quantification
High active/passive transport discrimination
Active transport mechanism assessment in absorption models
Non-radioactive CEST-MRI tumor imaging research
Extended CEST signal duration vs glucose
Tumor detection signal stability and imaging correlation context
Cerebral glucose transport & penumbra imaging
Sustained linear dose-response signal
Quantitative spatiotemporal transport mapping in ischemic models

Technical Documentation Hub

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55 linked technical documents
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